molecular formula C15H13FN2O B12113404 2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol

2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol

Cat. No.: B12113404
M. Wt: 256.27 g/mol
InChI Key: XMDMAAGFWYQMJD-UHFFFAOYSA-N
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Description

2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol is an organic compound with the molecular formula C15H11FN2O. It is a derivative of pyrazoline, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of a fluorophenyl group and a phenol group in its structure makes it an interesting compound for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol typically involves the reaction of 2-fluorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazoline derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyrazoline ring can interact with enzymes and receptors. These interactions can lead to the modulation of various biological processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2-Chlorophenyl)-2-pyrazolin-3-yl]phenol
  • 2-[5-(2-Bromophenyl)-2-pyrazolin-3-yl]phenol
  • 2-[5-(2-Methylphenyl)-2-pyrazolin-3-yl]phenol

Uniqueness

The presence of the fluorine atom in 2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and methyl analogs. These properties can enhance its biological activity and make it a more potent compound for various applications .

Properties

Molecular Formula

C15H13FN2O

Molecular Weight

256.27 g/mol

IUPAC Name

2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

InChI

InChI=1S/C15H13FN2O/c16-12-7-3-1-5-10(12)13-9-14(18-17-13)11-6-2-4-8-15(11)19/h1-8,13,17,19H,9H2

InChI Key

XMDMAAGFWYQMJD-UHFFFAOYSA-N

Canonical SMILES

C1C(NN=C1C2=CC=CC=C2O)C3=CC=CC=C3F

Origin of Product

United States

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